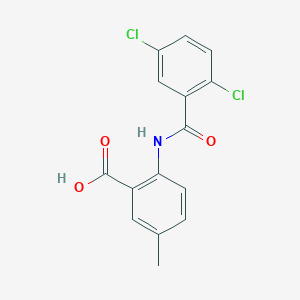

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid

Description

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid is a benzoic acid derivative featuring a 2,5-dichlorobenzamido substituent and a methyl group at the 5-position of the aromatic ring. The compound is listed as discontinued by CymitQuimica, indicating challenges in commercial availability .

Properties

IUPAC Name |

2-[(2,5-dichlorobenzoyl)amino]-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c1-8-2-5-13(11(6-8)15(20)21)18-14(19)10-7-9(16)3-4-12(10)17/h2-7H,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLFXJJLTURHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid typically involves the reaction of 2,5-dichlorobenzoic acid with 5-methylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives and reduced aromatic compounds.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Explored for its therapeutic potential in treating certain diseases, including cancer.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-(2,5-Dichlorobenzamido)-5-methylbenzoic Acid and Analogues

Biological Activity

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

The compound exhibits a variety of biochemical properties that contribute to its biological activity. It has been shown to interact with various enzymes and proteins, influencing metabolic pathways. Notably, it can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The interactions often involve hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Cellular Effects

At the cellular level, this compound affects several processes:

- Cell Signaling : It modulates kinase activity, impacting signal transduction pathways.

- Gene Expression : The compound alters gene expression patterns, which can affect cell proliferation and apoptosis.

- Metabolism : By inhibiting key metabolic enzymes, it can lead to changes in metabolite levels within cells.

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, which may be competitive or non-competitive. Additionally, it may activate or inhibit transcription factors, leading to changes in gene expression.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Potentially beneficial effects such as anti-inflammatory or antioxidant properties.

- High Doses : Toxicity may occur, leading to adverse effects like hepatotoxicity or nephrotoxicity. Threshold effects have been noted where a specific dosage is required for significant biological responses.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxic Activity : A study evaluated the cytotoxic effects of various benzoic acid derivatives against cancer cell lines. The results indicated that this compound showed significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 19.9 to 33.9 µM) when compared to other derivatives .

- Proteostasis Modulation : Another study highlighted the compound's ability to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in fibroblasts. This modulation suggests potential applications in anti-aging therapies and cancer treatment strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.